N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide
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Overview
Description
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a phenyl group and a butanamide moiety further enhances its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide typically involves the formation of the pyrazolopyridine core followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential to interact with various biological targets.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Phenylpyrazoles: These compounds contain a pyrazole ring bound to a phenyl group, similar to the phenyl group in N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the butanamide moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
439290-41-2 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-15(21)18-16-12-9-13(11-7-4-3-5-8-11)17-10-14(12)19-20-16/h3-5,7-10H,2,6H2,1H3,(H2,18,19,20,21) |
InChI Key |
LCFKIGOGPZGTMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=CN=C(C=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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